Bienvenue dans la boutique en ligne BenchChem!

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Medicinal Chemistry Click Chemistry Triazole Regioisomerism

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034548-30-4, molecular formula C21H19N5O, MW 357.42) is a synthetic heterocyclic compound featuring a 2H-1,2,3-triazole regioisomer linked via an ethyl spacer to a 4-(1H-pyrrol-1-yl)benzamide core. The compound is commercially available as a research chemical (e.g., Chemenu catalog CM979439, purity ≥95%) intended for R&D use only.

Molecular Formula C21H19N5O
Molecular Weight 357.417
CAS No. 2034548-30-4
Cat. No. B2864428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
CAS2034548-30-4
Molecular FormulaC21H19N5O
Molecular Weight357.417
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
InChIInChI=1S/C21H19N5O/c27-21(18-8-10-19(11-9-18)25-14-4-5-15-25)24-20(16-26-22-12-13-23-26)17-6-2-1-3-7-17/h1-15,20H,16H2,(H,24,27)
InChIKeyJDDDINZTIVJKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034548-30-4): Structural Overview and Research Supply Status


N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034548-30-4, molecular formula C21H19N5O, MW 357.42) is a synthetic heterocyclic compound featuring a 2H-1,2,3-triazole regioisomer linked via an ethyl spacer to a 4-(1H-pyrrol-1-yl)benzamide core . The compound is commercially available as a research chemical (e.g., Chemenu catalog CM979439, purity ≥95%) intended for R&D use only . Its structural scaffold places it within the broader class of triazole benzamide derivatives, a family that has been the subject of patent filings for Parkin ligase modulation (US-10308617-B2) [1] and for which pyrrolyl benzamide congeners have demonstrated antitubercular activity via enoyl-ACP reductase (InhA) inhibition [2].

Why N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide Cannot Be Interchanged with Generic Triazole Benzamide Analogs


Superficially similar triazole benzamide derivatives cannot be treated as interchangeable procurement items because two critical structural features of this compound combinatorially define its pharmacophore space in ways absent from the most common analogs. First, the triazole moiety is attached as the 2H-1,2,3-triazol-2-yl regioisomer—a less common connectivity than the 1H-1,2,3-triazol-1-yl isomer prevalent in the literature—which alters the spatial orientation of the heterocycle relative to the benzamide core . Second, the 4-(1H-pyrrol-1-yl) substitution on the benzamide ring introduces a specific hydrogen-bond-accepting and π-stacking motif at the para position that is absent in simpler N-phenylbenzamide analogs (e.g., CAS 2034558-71-7) or in regioisomeric pyrazolyl variants . Published structure–activity relationship (SAR) data on pyrrolyl benzamide derivatives against InhA demonstrates that even modest substituent changes on the N-phenyl ring can shift antimycobacterial MIC values from inactive to ≤1.6 µg/mL [1]. Consequently, replacing this compound with a generic triazole benzamide lacking the pyrrole or bearing an alternative heterocycle at a different ring position risks invalidating established SAR trends and wasting screening resources.

Quantitative Differentiation Evidence for N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034548-30-4) Relative to Closest Analogs


Triazole Regioisomer Connectivity: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl Isomer Differentiation

CAS 2034548-30-4 incorporates the 2H-1,2,3-triazol-2-yl connectivity (both nitrogen atoms N1 and N3 adjacent to the ethyl linker), in contrast to the more synthetically common 1H-1,2,3-triazol-1-yl isomer (single N1 connection) generated by canonical Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) . The 2H-isomer occupies a distinct region of chemical space: the dipole moment vector and hydrogen-bond acceptor orientations differ from the 1H-isomer, resulting in altered target-binding geometries. In the broader triazole benzamide patent landscape (e.g., US-10308617-B2), compounds are defined with generic triazole connectivity, but the specific 2H-1,2,3-triazol-2-yl topology of CAS 2034548-30-4 is structurally distinct from the majority of Parkin ligase modulator examples, which predominantly feature 1-substituted triazoles [1]. This regioisomeric distinction is non-trivial for computational docking and pharmacophore modeling workflows.

Medicinal Chemistry Click Chemistry Triazole Regioisomerism

4-(1H-Pyrrol-1-yl)benzamide Pharmacophore vs. Unsubstituted and 3-Pyrazolyl Benzamide Analogs

The 4-(1H-pyrrol-1-yl) substitution on the benzamide ring of CAS 2034548-30-4 introduces a specific electron-rich heterocycle at the para position that has been independently validated as a productive pharmacophoric element for enoyl-ACP reductase (InhA) inhibition [1]. In the systematic study by Joshi et al. (2018), pyrrolyl benzamide derivatives with varied N-phenyl substituents exhibited anti-TB activity with MIC values as low as 1.6 µg/mL against M. tuberculosis H37Rv, and five compounds demonstrated direct InhA enzyme inhibition [2]. In contrast, the closest commercially listed analogs lacking the pyrrole—such as N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034558-71-7)—possess only the unsubstituted benzamide core, while N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide places a pyrazole (rather than pyrrole) at the meta position . These structural differences are expected to produce distinct InhA binding poses and antitubercular potency profiles, although direct comparative experimental data for CAS 2034548-30-4 itself are not yet publicly available.

Antitubercular Drug Discovery InhA Inhibition Pyrrole Pharmacophore

Parkin Ligase Modulation Patent Landscape: Positioning Among Triazole Benzamide Intellectual Property

The triazole benzamide scaffold of CAS 2034548-30-4 falls within the generic Markush structures claimed in US Patent 10,308,617 B2 (AN2H Discovery Ltd.), which discloses triazole benzamide compounds as Parkin ligase modulators for potential applications in Parkinson's disease, cancer, and mycobacterial infection [1]. The patent's Formula (I) encompasses compounds where the benzamide moiety may bear various substituents, and the triazole can be 1,2,3-triazole with diverse connectivity. While CAS 2034548-30-4 is not explicitly exemplified in the granted patent claims, its structural features—2H-triazole connectivity combined with 4-pyrrolyl benzamide—represent a specific, commercially accessible embodiment of the claimed generic space. This distinguishes it from the patent's exemplified compounds, which predominantly feature more complex substitution patterns (e.g., additional heterocyclic or aromatic groups beyond the simple pyrrole), making CAS 2034548-30-4 a more synthetically accessible probe for preliminary Parkin ligase target engagement studies [2].

Parkin Ligase Ubiquitin-Proteasome Pathway Neurodegeneration

Molecular Property Differentiation: Physicochemical Profile vs. N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

CAS 2034548-30-4 (C21H19N5O, MW 357.42) has a lower molecular weight and reduced structural complexity compared to more elaborate 4-(1H-pyrrol-1-yl)benzamide derivatives such as N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, which incorporates an additional 1,2,4-triazolone ring bearing cyclopropyl and thiophene substituents . The simpler architecture of CAS 2034548-30-4 results in fewer rotatable bonds, lower polar surface area, and absence of the additional H-bond donors/acceptors associated with the 1,2,4-triazolone moiety. While no comparative bioactivity data exist, these physicochemical differences are relevant for compound selection in fragment-based screening or early hit-to-lead campaigns where minimal molecular complexity is desired to facilitate subsequent optimization. Related pyrrolyl benzamide InhA inhibitors with similar MW ranges (approx. 300–400 Da) have achieved MIC values of 1–4 µg/mL [1].

Drug-likeness Physicochemical Properties Lead Optimization

Recommended Research Application Scenarios for N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2034548-30-4)


Structure–Activity Relationship (SAR) Expansion of Pyrrolyl Benzamide InhA Inhibitors for Antitubercular Drug Discovery

Procure CAS 2034548-30-4 as a novel scaffold hybridization probe that merges the validated pyrrolyl benzamide InhA pharmacophore (class benchmark MIC = 1.6 µg/mL against M. tuberculosis H37Rv [1]) with a 2H-1,2,3-triazole moiety. This compound enables systematic exploration of whether introducing the 2H-triazole at the ethyl linker position modulates InhA inhibitory potency or selectivity relative to previously reported pyrrolyl benzamides that lack the triazole motif. Given the established SAR sensitivity of this scaffold class [2], testing this compound alongside its unsubstituted benzamide analog (CAS 2034558-71-7) would isolate the contribution of the 4-pyrrolyl group.

Parkin Ligase Target Engagement Screening with a Commercially Accessible Triazole Benzamide Probe

Use CAS 2034548-30-4 as a readily available entry point for Parkin E3 ligase modulation studies. The compound falls within the generic claims of US-10308617-B2, which describes triazole benzamides as Parkin ligase activators relevant to Parkinson's disease and oncology [3]. Its immediate commercial availability (as opposed to multi-week custom synthesis required for patent-exemplified compounds) enables rapid preliminary screening in Parkin ubiquitination assays or cellular mitophagy models. Results from this probe can inform go/no-go decisions before committing to synthesis of more complex patent examples.

Comparative Physicochemical and Metabolic Stability Profiling of Triazole Regioisomers

CAS 2034548-30-4, bearing the 2H-1,2,3-triazol-2-yl connectivity, can serve as a comparator in systematic regioisomer profiling studies alongside 1H-1,2,3-triazol-1-yl benzamide analogs. Differences in metabolic stability (e.g., microsomal half-life), aqueous solubility, and CYP inhibition potential between regioisomers have been documented for other triazole-containing series, and CAS 2034548-30-4 provides a defined entry point for such comparative ADME studies within the benzamide chemotype .

Fragment-Based or Ligand-Efficiency-Driven Lead Generation Starting Point

With a molecular weight of 357.42 Da and a relatively low number of rotatable bonds compared to more elaborate triazole benzamide derivatives, CAS 2034548-30-4 is suited as a starting point for fragment-growing or ligand-efficiency-optimization campaigns. Its dual heterocyclic composition (pyrrole + 2H-triazole) provides two distinct vectors for chemical elaboration while maintaining favorable physicochemical properties, aligning with lead-like criteria for oral bioavailability optimization [1].

Quote Request

Request a Quote for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.